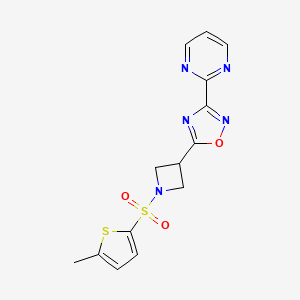
3-((4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)甲基)环丁烷-1-羧酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)cyclobutane-1-carboxylate is a boronic acid derivative with a complex molecular structure. This compound is known for its utility in various chemical reactions, particularly in organic synthesis and cross-coupling reactions. Its unique structure, featuring a boronic ester group, makes it a valuable reagent in synthetic chemistry.
科学研究应用
Methyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)cyclobutane-1-carboxylate is widely used in scientific research due to its versatility in organic synthesis. It is employed in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science.
作用机制
Mode of Action
It’s known that boronic acids and their derivatives, such as this compound, are often used in organic synthesis for the formation of carbon-carbon bonds . They can interact with various biological targets through covalent bonding, which can result in significant changes in the target molecules.
Biochemical Pathways
Boronic acids and their derivatives are known to participate in various types of reactions, including suzuki-miyaura cross-coupling reactions , which are used to form carbon-carbon bonds in organic synthesis. The downstream effects of these reactions can vary widely depending on the specific reactants and conditions.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include pH, temperature, and the presence of other molecules that can react with the compound. For example, boronic acids are known to be sensitive to pH and can form boronate esters under alkaline conditions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)cyclobutane-1-carboxylate typically involves the reaction of cyclobutane-1-carboxylic acid with a boronic acid derivative under specific conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, to facilitate the formation of the boronic ester.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process. The initial steps involve the preparation of the cyclobutane-1-carboxylic acid derivative, followed by its reaction with a boronic acid derivative. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps, such as recrystallization or chromatography, to obtain the desired compound in its pure form.
化学反应分析
Types of Reactions: Methyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)cyclobutane-1-carboxylate undergoes various types of reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or boronic acids derivatives.
Reduction: The compound can be reduced to form the corresponding boronic acid or boronic ester derivatives.
Substitution: The boronic ester group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Boronic acids, boronic acid derivatives.
Reduction: Boronic acids, boronic ester derivatives.
Substitution: Substituted boronic esters, substituted boronic acids.
相似化合物的比较
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound is structurally similar but features a benzene ring instead of a cyclobutane ring.
Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound has a methyl group on the benzene ring, making it different from the cyclobutane derivative.
Uniqueness: Methyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)cyclobutane-1-carboxylate is unique due to its cyclobutane ring, which provides a different steric and electronic environment compared to benzene-based boronic esters. This difference can influence the reactivity and selectivity of the compound in various chemical reactions.
属性
IUPAC Name |
methyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BO4/c1-12(2)13(3,4)18-14(17-12)8-9-6-10(7-9)11(15)16-5/h9-10H,6-8H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQVYGHLNLMDMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2CC(C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/new.no-structure.jpg)

![5-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyridine-3-carboxamide](/img/structure/B2414657.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2414658.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(isoquinolin-1-yl)methanone](/img/structure/B2414659.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbutanamide](/img/structure/B2414661.png)
![2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2414662.png)
![3-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2414663.png)
![2-[(2-Nitrothiophen-3-yl)sulfanyl]acetic acid](/img/structure/B2414666.png)


![N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide](/img/structure/B2414671.png)

